molecular formula C12H9ClO2S2 B2421736 3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid CAS No. 251097-04-8

3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid

Cat. No.: B2421736
CAS No.: 251097-04-8
M. Wt: 284.77
InChI Key: XPAOYGCCEDPYFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with thiophene-2-thiol in the presence of a base such as sodium hydroxide. The resulting intermediate is then oxidized to form the final product . The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Organic solvents like dichloromethane or ethanol

    Catalysts: Bases like sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylbenzyl)sulfanyl]-2-thiophenecarboxylic acid
  • 3-[(4-Bromobenzyl)sulfanyl]-2-thiophenecarboxylic acid
  • 3-[(4-Fluorobenzyl)sulfanyl]-2-thiophenecarboxylic acid

Uniqueness

3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S2/c13-9-3-1-8(2-4-9)7-17-10-5-6-16-11(10)12(14)15/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAOYGCCEDPYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=C(SC=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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